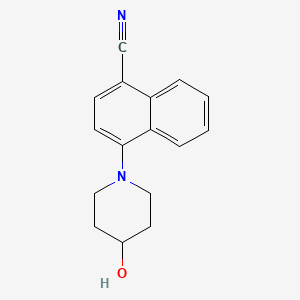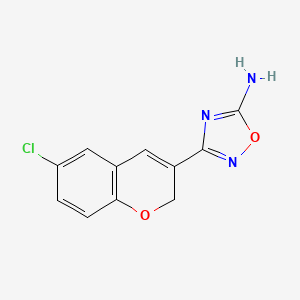
2-((5,8-Difluoro-2-methylquinolin-4-yl)oxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5,8-Difluoro-2-methylquinolin-4-yl)oxy)acetic acid is a chemical compound with the molecular formula C12H9F2NO3 and a molecular weight of 253.20 g/mol . It is a solid, typically appearing as a colorless to light yellow crystalline powder . This compound is known for its good thermal and chemical stability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5,8-Difluoro-2-methylquinolin-4-yl)oxy)acetic acid involves several steps, typically starting with the preparation of the quinoline core. The quinoline core can be synthesized through various methods, including cyclization and cycloaddition reactions . The final step involves the attachment of the acetic acid moiety to the quinoline core, which can be accomplished through esterification or other suitable reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes rigorous quality control measures such as NMR, HPLC, and LC-MS to verify the compound’s structure and purity .
化学反応の分析
Types of Reactions
2-((5,8-Difluoro-2-methylquinolin-4-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new functional groups into the quinoline ring .
科学的研究の応用
2-((5,8-Difluoro-2-methylquinolin-4-yl)oxy)acetic acid has various scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound’s potential therapeutic properties are explored in drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-((5,8-Difluoro-2-methylquinolin-4-yl)oxy)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .
類似化合物との比較
Similar Compounds
Fluoroquinolines: These compounds share the quinoline core with fluorine substitutions and exhibit similar chemical properties.
Quinoline Derivatives: Other quinoline derivatives with different functional groups may have comparable reactivity and applications.
Uniqueness
2-((5,8-Difluoro-2-methylquinolin-4-yl)oxy)acetic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties . Its good thermal and chemical stability, combined with its versatility in various reactions, makes it a valuable compound in scientific research and industrial applications .
特性
分子式 |
C12H9F2NO3 |
|---|---|
分子量 |
253.20 g/mol |
IUPAC名 |
2-(5,8-difluoro-2-methylquinolin-4-yl)oxyacetic acid |
InChI |
InChI=1S/C12H9F2NO3/c1-6-4-9(18-5-10(16)17)11-7(13)2-3-8(14)12(11)15-6/h2-4H,5H2,1H3,(H,16,17) |
InChIキー |
VFLSEQPJDVNDKG-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=CC(=C2C(=C1)OCC(=O)O)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



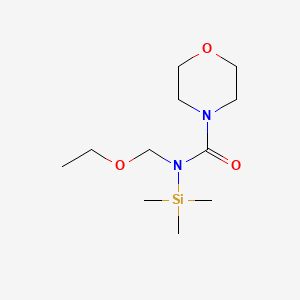
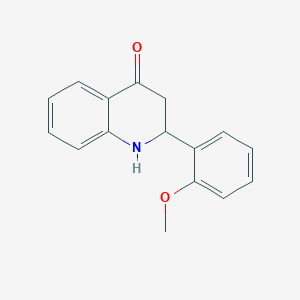

![6-Chlorospiro[benzo[e][1,3]oxazine-4,4'-piperidin]-2(3H)-one](/img/structure/B11860633.png)
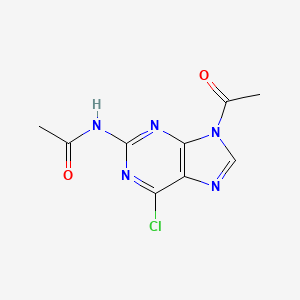


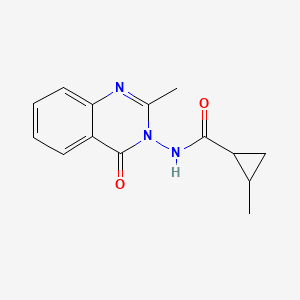
![5-Amino-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11860659.png)

